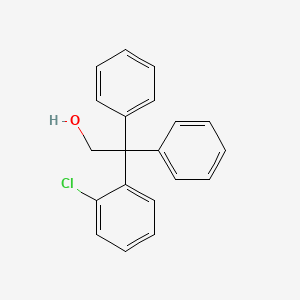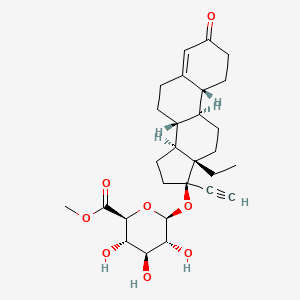
D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester: is a synthetic derivative of norgestrel, a progestin used in hormonal contraceptives. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to norgestrel. The addition of the glucuronide moiety enhances the compound’s solubility and facilitates its excretion from the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester typically involves the following steps:
Norgestrel Synthesis: Norgestrel is synthesized through a series of chemical reactions starting from estrone or other steroid precursors.
Glucuronidation: Norgestrel is then conjugated with glucuronic acid using glucuronosyltransferase enzymes or chemical methods. This step involves the formation of a glycosidic bond between the hydroxyl group of norgestrel and the carboxyl group of glucuronic acid.
Methyl Esterification: The glucuronide conjugate is further esterified with methanol in the presence of an acid catalyst to form the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The final product is purified using techniques like crystallization, chromatography, or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glucuronide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Analytical Chemistry: Used as a reference standard in analytical methods to quantify norgestrel and its metabolites in biological samples.
Synthetic Chemistry: Employed in the synthesis of other steroid derivatives and glucuronide conjugates.
Biology:
Metabolism Studies: Used to study the metabolism and excretion of norgestrel in the body.
Enzyme Studies: Investigated for its interaction with glucuronosyltransferase enzymes.
Medicine:
Pharmacokinetics: Studied to understand the pharmacokinetics and bioavailability of norgestrel in the body.
Drug Development: Explored as a potential prodrug for norgestrel to improve its solubility and excretion.
Industry:
Pharmaceutical Industry: Used in the formulation of hormonal contraceptives and other steroid-based medications.
Mecanismo De Acción
Mechanism of Action: D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester exerts its effects through the following mechanisms:
Progestin Activity: The compound acts as a progestin, binding to progesterone receptors in target tissues and mimicking the effects of natural progesterone.
Glucuronidation: The glucuronide moiety enhances the compound’s solubility and facilitates its excretion through the kidneys.
Molecular Targets and Pathways:
Progesterone Receptors: The compound binds to progesterone receptors in the reproductive system, regulating menstrual cycles and preventing ovulation.
Glucuronosyltransferase Enzymes: The compound is metabolized by glucuronosyltransferase enzymes, leading to its excretion.
Comparación Con Compuestos Similares
Norgestrel: The parent compound of D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester, used in hormonal contraceptives.
Levonorgestrel: A stereoisomer of norgestrel, also used in contraceptives.
Norethindrone: Another progestin used in hormonal contraceptives.
Estradiol Glucuronide: A glucuronide conjugate of estradiol, used in hormone replacement therapy.
Uniqueness:
Enhanced Solubility: The glucuronide moiety enhances the solubility of this compound compared to its parent compound.
Improved Excretion: The methyl ester derivative facilitates easier excretion from the body, reducing the risk of accumulation and potential side effects.
Propiedades
Fórmula molecular |
C28H38O8 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H38O8/c1-4-27-12-10-18-17-9-7-16(29)14-15(17)6-8-19(18)20(27)11-13-28(27,5-2)36-26-23(32)21(30)22(31)24(35-26)25(33)34-3/h2,14,17-24,26,30-32H,4,6-13H2,1,3H3/t17-,18+,19+,20-,21-,22-,23+,24-,26-,27-,28-/m0/s1 |
Clave InChI |
XHNBOYYCCGUPEY-IWPXISIVSA-N |
SMILES isomérico |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)CCC5=CC(=O)CC[C@H]35 |
SMILES canónico |
CCC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)OC)O)O)O)CCC5=CC(=O)CCC35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


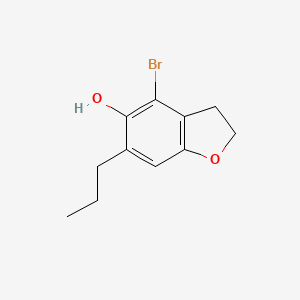
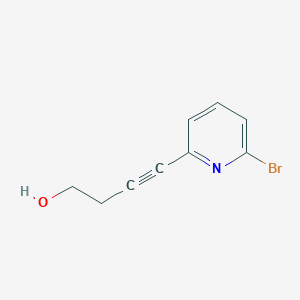
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
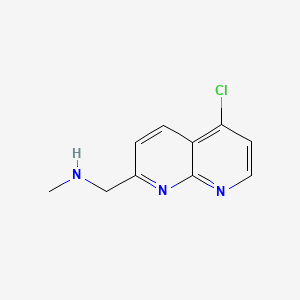
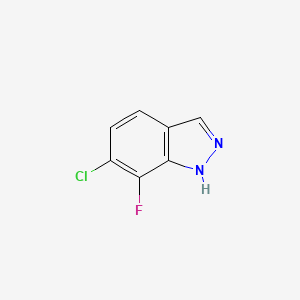
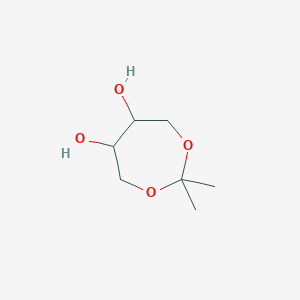
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

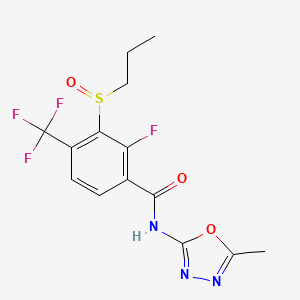
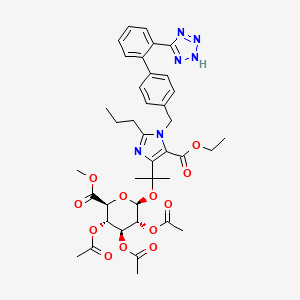
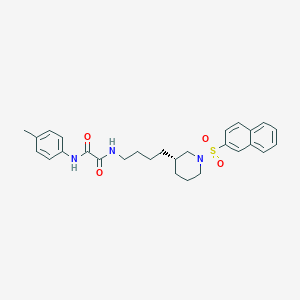
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)

